![molecular formula C5H11NO3S B039390 (1R,2S)-2-aminocyclopentane-1-sulfonic acid CAS No. 114850-07-6](/img/structure/B39390.png)
(1R,2S)-2-aminocyclopentane-1-sulfonic acid
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Description
Synthesis Analysis
The synthesis of related sulfonic acid compounds and derivatives often involves concise, asymmetric routes to achieve high enantiomeric excesses (ee) and involves robust, chromatography-free sequences. For example, a method described for the synthesis of a closely related compound utilized asymmetric cyclopropanation under phase transfer catalysis conditions, improved through detailed mechanistic investigations and quality control measures. This approach resulted in high ee, demonstrating the effectiveness of the method in producing enantiomerically enriched compounds, which are crucial building blocks in pharmaceuticals (Lou et al., 2013).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's reactivity and interaction with other molecules. Detailed studies, such as variable-temperature 17O NMR studies on sulfonic acids, provide insights into molecular dynamics in solids, shedding light on the structural properties and behavior of sulfonic acid derivatives in various conditions (Kong et al., 2012).
Chemical Reactions and Properties
Sulfonic acids participate in a variety of chemical reactions, thanks to their strong acidic nature and reactivity. For instance, sulfonic acid-functionalized materials have been shown to catalyze the synthesis of complex molecules, demonstrating the utility of sulfonic acid derivatives in facilitating diverse chemical transformations. Such materials can be used for one-pot synthesis of compounds like 2-amino-4H-chromenes, showcasing the versatility of sulfonic acids in organic synthesis (Saikia & Saikia, 2016).
Physical Properties Analysis
The physical properties of (1R,2S)-2-aminocyclopentane-1-sulfonic acid, like solubility, melting point, and crystalline structure, are crucial for its handling and application in various chemical processes. Although specific data for this compound was not directly found, studies on similar sulfonic acid compounds provide a basis for predicting physical behaviors. Techniques like X-ray diffraction and NMR spectroscopy are instrumental in characterizing these aspects and understanding the compound's behavior under different physical conditions.
Chemical Properties Analysis
The chemical properties of sulfonic acids, including acidity, reactivity towards nucleophiles, and participation in condensation reactions, are well-documented. Their strong acidic nature makes them versatile in organic synthesis, acting as catalysts in various reactions. For example, silica-bonded S-sulfonic acids have been used as recyclable catalysts for the synthesis of α-amino nitriles, highlighting the chemical utility of sulfonic acid derivatives in synthesis (Niknam, Saberi, & Sefat, 2010).
Mechanism of Action
Target of Action
Similar compounds such as (1r,2s)-1-amino-2-indanol and (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid have been used as biochemical reagents in life science research
Biochemical Pathways
For instance, (1R,2S)-1-amino-2-indanol is used as a biochemical reagent in life science research, suggesting that it may be involved in a variety of biochemical pathways.
properties
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-4-2-1-3-5(4)10(7,8)9/h4-5H,1-3,6H2,(H,7,8,9)/t4-,5+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTFEAHNXKUSKQ-CRCLSJGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)S(=O)(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)S(=O)(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-aminocyclopentane-1-sulfonic acid |
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